3-{[(3-Bromo-4-methoxyphenyl)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid
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Overview
Description
3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action for 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Used in organic synthesis and has similar structural features.
4-Formylphenylboronic Acid: Another compound with comparable applications in synthesis and research.
Uniqueness
3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID is unique due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C17H15BrClNO4 |
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Molecular Weight |
412.7 g/mol |
IUPAC Name |
3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C17H15BrClNO4/c1-24-15-7-4-11(8-13(15)18)17(23)20-14(9-16(21)22)10-2-5-12(19)6-3-10/h2-8,14H,9H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
RYEQMICTJAAFTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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